Compound Description: This compound, also known as compound 2, is a novel analogue designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with potential antitumor activity []. It showed potent inhibitory activity against E. coli TS and had GI50 values in the nanomolar range against multiple human tumor cell lines in the NCI preclinical in vitro screen []. Compound 2 was also found to be an efficient substrate of human folylpolyglutamate synthetase (FPGS) [].
Compound Description: This compound, designated as compound 4 in the study, is another novel analogue investigated for its potential as a dual TS and DHFR inhibitor with antitumor properties []. While it demonstrated greater potency against E. coli TS compared to LY231514, it was inactive against human DHFR and exhibited reduced potency against human TS []. Unlike compound 2, this compound was a poor substrate for human FPGS [].
Compound Description: This compound, known as LY231514, is a clinically used antifolate TS inhibitor [, ]. It served as a reference compound for evaluating the newly synthesized analogues in the study []. LY231514 exhibits potent inhibition of human TS and relies on FPGS for its antitumor activity [, ].
Compound Description: Identified as compound 3 in the study, this is a novel classical antifolate designed to be a dual DHFR-TS inhibitor and antitumor agent []. It demonstrated potent inhibitory activity against both human DHFR and TS, making it the first reported 2,4-diamino classical antifolate with such dual activity []. Compound 3 also acted as a substrate for FPGS and showed potent growth inhibition against various human tumor cell lines in culture [].
Compound Description: Designated as compound 4 in the research, this novel classical antifolate was synthesized as a potential dual DHFR-TS inhibitor and antitumor agent []. It demonstrated dual inhibitory activity against both DHFR and TS enzymes derived from Toxoplasma gondii (tg) []. Furthermore, compound 4 acted as a substrate for FPGS [].
N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4) and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)
Compound Description: These classical 6-5 ring-fused analogues were designed as TS inhibitors and antitumor agents []. They demonstrated potent inhibition of human TS with IC50 values of 54 nM and 51 nM, respectively, surpassing the potency of PDDF, ZD1694, and LY231514 []. These compounds were not substrates for human FPGS and showed growth inhibitory activity against CCRF-CEM cells and other tumor cell lines in culture [].
Compound Description: This compound, a nonclassical 6-5 ring-fused analogue, was designed as a TS inhibitor and antitumor agent []. Although 10-fold less potent than its classical counterpart (compound 5 in the same study) against human TS, it demonstrated significantly lower potency against Lactobacillus casei TS, suggesting potential selectivity [].
Compound Description: This compound, identified as compound 2, is a potent dual inhibitor of human TS and DHFR with excellent in vitro antitumor activity []. The crystal structure of this compound, along with its 6-methyl analogue (compound 1 in the same study), bound to DHFR and NADPH, provided insights into its "folate" mode of binding []. Replacing the 6-methyl group with a 6-ethyl group in compound 2 led to a significant increase in potency (2–3 orders of magnitude) and a broader spectrum of tumor inhibition compared to its 6-methyl analogue [].
Compound Description: AG337 is a nonclassical TS inhibitor designed to overcome resistance mechanisms associated with classical antifolate antimetabolites []. Unlike classical antifolates, which require FPGS for activation, AG337 directly inhibits TS []. Preclinical studies have shown that AG337 has antitumor activity at concentrations achievable in patients [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.